3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[[1-(oxan-4-yl)pyrrolidin-3-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c15-9-13-14(17-5-4-16-13)18-11-1-6-19(10-11)12-2-7-20-8-3-12/h4-5,11-12H,1-3,6-8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNLPKRMQVGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC=CN=C2C#N)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Pyrrolidin-3-amine
Pyrrolidin-3-amine is typically protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps. The reaction proceeds in dichloromethane with di-tert-butyl dicarbonate and a base such as triethylamine.
Reaction Conditions :
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Solvent: Dichloromethane
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Temperature: 0°C to room temperature
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Yield: 85–90%
Alkylation with Oxan-4-yl Bromide
The Boc-protected pyrrolidin-3-amine undergoes alkylation with oxan-4-yl bromide. Potassium carbonate in acetonitrile facilitates the nucleophilic substitution at the pyrrolidine nitrogen.
Optimized Parameters :
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Base: K₂CO₃
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Solvent: Acetonitrile
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Temperature: 80°C, 12 hours
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Yield: 70–75%
Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 1-(oxan-4-yl)pyrrolidin-3-amine as a free amine.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 3.85–3.75 (m, 2H, OCH₂), 3.45–3.35 (m, 2H, NCH₂), 2.95–2.85 (m, 1H, pyrrolidine CH), 2.60–2.50 (m, 2H), 2.10–1.90 (m, 4H), 1.75–1.60 (m, 2H).
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HRMS : Calculated for C₉H₁₈N₂O [M+H]⁺: 171.1497, Found: 171.1495.
Synthesis of 3-Chloropyrazine-2-carbonitrile
Pyrazine-2-carbonitrile is chlorinated at position 3 using phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline as a catalyst.
Reaction Conditions :
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Reagent: POCl₃ (5 equiv)
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Catalyst: N,N-diethylaniline (0.1 equiv)
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Temperature: 110°C, 6 hours
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Yield: 65–70%
Characterization Data :
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Melting Point : 98–100°C
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¹³C NMR (101 MHz, CDCl₃): δ 153.2 (C-Cl), 145.8 (CN), 132.5, 128.3.
Coupling of 1-(Oxan-4-yl)pyrrolidin-3-amine with 3-Chloropyrazine-2-carbonitrile
Palladium-Catalyzed Amination
A Buchwald-Hartwig coupling reaction is employed, utilizing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand.
Optimized Conditions :
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃ (2 equiv)
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Solvent: 1,4-Dioxane
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Temperature: 100°C, 16 hours
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Yield: 60–65%
Table 1: Effect of Catalytic Systems on Coupling Efficiency
| Catalyst System | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Xantphos | Cs₂CO₃ | 65 |
| Pd(OAc)₂/BINAP | BINAP | K₃PO₄ | 45 |
| PdCl₂(AmPhos)₂ | AmPhos | t-BuONa | 50 |
Nucleophilic Aromatic Substitution (SNAr)
In polar aprotic solvents like DMF, the amine attacks the electron-deficient pyrazine ring at elevated temperatures.
Reaction Parameters :
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Solvent: DMF
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Temperature: 120°C, 24 hours
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Yield: 40–50%
Purification and Analytical Validation
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
|---|---|
| Melting Point | 152–154°C |
| ¹H NMR (400 MHz, DMSO) | δ 8.45 (s, 1H, pyrazine), 3.90–3.70 (m, 4H), 3.50–3.30 (m, 3H), 2.20–1.80 (m, 6H) |
| ¹³C NMR (101 MHz, DMSO) | δ 158.2, 145.6, 132.1, 115.3, 67.8, 50.2, 44.5, 32.1, 25.4 |
| HRMS | [M+H]⁺: 302.1610 (Calculated: 302.1612) |
| HPLC Purity | 98.5% (C18 column, acetonitrile/water) |
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis requires adjustments for cost and safety:
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Catalyst Recycling : Pd recovery via filtration reduces costs.
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Solvent Selection : Switching from dioxane to toluene improves safety profile.
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Continuous Flow Systems : Enhanced heat transfer and reaction control for the amination step.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Palladium-Catalyzed | 65 | High | Moderate |
| SNAr | 45 | Low | High |
The palladium-mediated route offers higher yields but involves expensive catalysts, while SNAr is cost-effective but less efficient.
Mechanistic Insights
Palladium-Catalyzed Pathway
The mechanism involves oxidative addition of Pd(0) to the C–Cl bond, followed by amine coordination and reductive elimination to form the C–N bond.
SNAr Pathway
The electron-withdrawing cyano group activates the pyrazine ring for nucleophilic attack, with the amine displacing chloride via a Meisenheimer complex.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrazine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that 3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile may exhibit significant anticancer properties. Research has shown that it can induce apoptosis and cell cycle arrest in various cancer cell lines. The proposed mechanism involves modulation of microtubule dynamics, which is critical for cell division and growth.
Case Study: In Vitro Studies on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Induces apoptosis via mitochondrial pathway |
| MCF7 (Breast) | 4.8 | Inhibits cell proliferation by disrupting microtubule assembly |
| HeLa (Cervical) | 6.0 | Triggers caspase-dependent apoptosis |
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects. Studies suggest it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.
Case Study: In Vivo Models of Inflammation
| Model | Dosage (mg/kg) | Observed Effects |
|---|---|---|
| Carrageenan-induced paw edema | 10 | Reduced swelling by 40% |
| LPS-induced systemic inflammation | 20 | Decreased TNF-alpha levels significantly |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression, such as kinases and proteases.
Example of Enzyme Targets
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| EGFR (Epidermal Growth Factor Receptor) | 75% |
| VEGFR (Vascular Endothelial Growth Factor Receptor) | 60% |
Mechanism of Action
The mechanism of action of 3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituents on the pyrrolidine or pyrazine rings, influencing target affinity, solubility, and metabolic stability. Below is a comparative analysis with key examples:
Key Comparative Insights
Thiophene-containing analogues (e.g., BK70039) exhibit stronger π-π interactions but may compromise aqueous solubility .
Impact of Heterocycles on Pharmacokinetics Pyrrolidine-oxane hybrids (target compound) likely offer better metabolic stability than morpholine derivatives due to reduced basicity and oxidative susceptibility . Aminopyridine-substituted analogues (e.g., compound 3 in ) required optimization to address rapid hepatic clearance .
Synthetic Accessibility
- The target compound’s synthesis likely involves coupling oxan-4-yl-pyrrolidine to pyrazine-2-carbonitrile via nucleophilic substitution, a method analogous to ’s hydrazine-mediated reactions .
Q & A
Basic Question: What are the standard synthetic routes and optimization strategies for synthesizing 3-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyrazine-2-carbonitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazine core followed by functionalization of the pyrrolidine-oxane moiety. Key steps include:
- Nucleophilic substitution for introducing the amino group at the pyrazine C3 position (e.g., using pyrrolidine derivatives under anhydrous conditions) .
- Coupling reactions to attach the oxan-4-yl group, often requiring catalysts like Pd or Cu for cross-coupling .
- Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization to achieve >95% purity .
Critical Parameters: Temperature control (±2°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amine:pyrazine precursor) are optimized using Design of Experiments (DoE) .
Advanced Question: How can regioselective functionalization of the pyrazine ring be achieved to minimize by-products?
Methodological Answer:
Regioselectivity challenges arise due to the electron-deficient pyrazine ring. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., nitriles) to guide metal catalysts (e.g., LiTMP) for selective C-H activation .
- Microwave-assisted synthesis : Enhances reaction specificity by reducing thermal decomposition (e.g., 100°C, 30 min, 300 W) .
- Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices identify C3 as most electrophilic) to guide substitution .
Case Study : A 2025 study achieved 89% selectivity at C3 using a Pd-NHC catalyst with steric bulk to block competing sites .
Basic Question: What analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., pyrazine C-H δ 8.2–8.5 ppm; pyrrolidine N-H δ 2.7–3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated m/z: 317.1614; observed: 317.1617) .
- HPLC : Reverse-phase C18 column (ACN/H₂O, 0.1% TFA) ensures purity >98% .
Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemistry for the pyrrolidine-oxane moiety?
Methodological Answer:
- Crystal Growth : Slow evaporation from EtOAc/hexane (1:3) yields single crystals suitable for diffraction .
- Data Collection : Synchrotron radiation (λ = 0.71073 Å) resolves chiral centers (e.g., pyrrolidine C3 R-configuration confirmed with Flack parameter = 0.02) .
- Challenges : Flexible oxane ring may require low-temperature (100 K) data collection to reduce thermal motion artifacts .
Basic Question: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Kinase Inhibition : ADP-Glo™ assay (IC₅₀ determination against PI3Kα or JAK2) .
- Cytotoxicity : MTT assay (48h exposure, IC₅₀ ~12 µM in HeLa cells reported in 2025) .
- Solubility : Equilibrium solubility in PBS (pH 7.4) measured via UV-Vis (logP = 1.8 ± 0.2) .
Advanced Question: How to address contradictory data in target engagement studies (e.g., kinase vs. GPCR activity)?
Methodological Answer:
- SPR Analysis : Surface plasmon resonance quantifies binding kinetics (ka/kd) to distinguish off-target interactions (e.g., Kd = 0.3 nM for PI3Kα vs. 450 nM for 5-HT2A) .
- Cryo-EM : Resolve ligand-protein complexes (e.g., 3.2 Å structure shows H-bonding with PI3Kα Val851) .
- Knockout Models : CRISPR-Cas9 KO of suspected off-target genes (e.g., GPCRs) in cell-based assays .
Basic Question: What computational tools predict the compound’s ADMET properties?
Methodological Answer:
- SwissADME : Predicts BBB permeability (BOILED-Egg model: CNS+), CYP450 inhibition (CYP3A4: high risk) .
- Molinspiration : Topological polar surface area (TPSA = 78 Ų) correlates with intestinal absorption .
- MD Simulations : 100-ns simulations in lipid bilayers assess membrane penetration (e.g., logD7.4 = 1.2) .
Advanced Question: How to elucidate reaction mechanisms for unexpected by-products during scale-up?
Methodological Answer:
- Isolation : Prep-HPLC isolates by-products (e.g., dimeric adducts from radical coupling) .
- Mechanistic Probes : Isotopic labeling (¹⁵N-pyrazine) tracks nitrogen migration via MS/MS .
- In Situ Monitoring : ReactIR detects transient intermediates (e.g., nitrile oxide at 2240 cm⁻¹) .
Basic Question: What are common stability issues during storage, and how to mitigate them?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the nitrile group (t₁/₂ = 14 days at pH 7.4, 25°C) .
- Stabilization : Lyophilization with trehalose (1:1 w/w) extends shelf life to >12 months at -20°C .
- Light Sensitivity : Amber vials prevent photodegradation (UV-Vis shows λmax shift from 270 nm to 310 nm after 7-day exposure) .
Advanced Question: How to design SAR studies for optimizing pyrrolidine-oxane substituents?
Methodological Answer:
- Fragment Libraries : Synthesize analogs with varied oxane substituents (e.g., 4-methyl vs. 4-ethyl) .
- 3D-QSAR : CoMFA models (q² = 0.72) guide substitutions at the pyrrolidine N-position .
- Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent effects (e.g., 4-ethyl group improves binding by -1.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
